molecular formula C15H12ClNO2 B1668582 Carprofen CAS No. 53716-49-7

Carprofen

Cat. No. B1668582
CAS RN: 53716-49-7
M. Wt: 273.71 g/mol
InChI Key: PUXBGTOOZJQSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class that includes ibuprofen, naproxen, and ketoprofen . It is primarily used as a veterinary analgesic and anti-inflammatory for arthritis and pain . It is no longer used in the clinical setting, but is approved for use in dogs .


Synthesis Analysis

The synthesis of carprofen was first reported in the 1970s by a group of scientists at Hoffmann-La Roche Inc. in U.S. Patent No 4,158,007 . A continuous flow UV light reactor has been constructed using commercially available equipment, and its efficiency was demonstrated by performing a photocyclodehydrogenation reaction to prepare carbazole derivatives of the drug carprofen .


Molecular Structure Analysis

Carprofen is a white, crystalline compound. It is freely soluble in ethanol, but practically insoluble in water at 25°C . The empirical formula is C15H12ClNO2 and the molecular weight is 273.72 . The chemical structure of carprofen was analyzed in a theoretical mechanistic study .


Chemical Reactions Analysis

Carprofen exhibits analgesic, antipyretic, and anti-inflammatory activity by the inhibition of cyclooxygenase-1 (COX-1) and COX-2 . The specificity for COX-2 varies from species to species .


Physical And Chemical Properties Analysis

Carprofen has a molecular formula of C15H12ClNO2 and an average mass of 273.714 Da . It is a white, crystalline compound . It is freely soluble in ethanol, but practically insoluble in water at 25°C .

Scientific Research Applications

1. Modulation of COX-1/2 Binding Selectivity

  • Application Summary: Carprofen has been studied for its impact on the modulation of COX-1/2 binding selectivity. This research involved the design of carprofen derivatives through isosteric replacement of certain groups, and the exploration of their binding mode, affinity, and selectivity to COX1/2 .
  • Methods: The study used AutoDock software to explore the binding mode, affinity, and selectivity of the designed analogs to COX1/2 .
  • Results: The results revealed that the position and length of alkyl substituents have a remarkable effect on the binding mode . Compound 66 displayed the highest binding affinity for COX-1 and COX-2 .

2. Multitarget Fatty Acid Amide Hydrolase/Cyclooxygenase Inhibitor

  • Application Summary: Carprofen has been identified as a multitarget-directed ligand that simultaneously inhibits cyclooxygenase-1 (COX-1), COX-2, and fatty acid amide hydrolase (FAAH) .
  • Methods: The study involved the synthesis and testing of several derivatives of carprofen, sharing this multitarget activity .
  • Results: The new compounds are among the most potent multitarget FAAH/COX inhibitors reported so far in the literature .

3. Antibacterial Activity

  • Application Summary: Carprofen has been chemically modified to produce new compounds with antibacterial activity . The study involved the regioselective bromination and iodination of carprofen, followed by esterification .
  • Methods: The novel halogenated carprofen derivatives were tested for their in vitro antibacterial activity against planktonic cells and also for their anti-biofilm effect . The bacteria used in the study included Gram-positive bacteria (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative bacteria (Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853) .
  • Results: The results of this study are not specified in the search results. For detailed outcomes, you may refer to the original research article .

4. Reversal of Antimicrobial Drug Resistance

  • Application Summary: Carprofen and its chemical analogues have been studied for their potential to reverse antimicrobial drug resistance in tuberculosis .
  • Methods: The methods used in this study are not specified in the search results. For detailed methods, you may refer to the original research article .
  • Results: The results of this study are not specified in the search results. For detailed outcomes, you may refer to the original research article .

5. Inhibition of M-pro

  • Application Summary: Carprofen has been tested in vitro for its inhibitory activity against M-pro .
  • Methods: The methods used in this study are not specified in the search results. For detailed methods, you may refer to the original research article .
  • Results: Carprofen showed M-pro inhibition by 3.97% at 50 µM concentrations .

6. Pharmacokinetics and Tolerability in Mice

  • Application Summary: Carprofen has been studied for its pharmacokinetics, tolerability, and impact on cage-side pain indicators in male and female mice . This research aimed to determine the pharmacokinetic and tolerability profiles of high dose carprofen in mice, administered via single subcutaneous injection and oral self-administration per drinking water .
  • Methods: The study involved measuring plasma concentrations of carprofen at various time points, and evaluating side effects using a modified Irwin test protocol, hematology, and histopathology . Additionally, potential effects on behavioral pain indicators commonly used to assess post-surgical pain, such as the mouse grimace scale, wheel running activity, burrowing, nesting, and grooming behavior were investigated .
  • Results: The study determined carprofen plasma levels in mice lying well above an estimated therapeutic concentration for both routes of administration . Carprofen was well tolerated at recommended high doses and may provide sufficient analgesia for minor interventions .

Future Directions

Carprofen is one of eleven nonsteroidal anti-inflammatory drugs approved for use in dogs. It aids in the relief of inflammation, pain, and fever . Carprofen can be administered in pill, chewable tablet, or injection form . It is used as a treatment for inflammation and pain, including joint pain and postoperative pain .

properties

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID1045871
Record name Carprofen
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Molecular Weight

273.71 g/mol
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Physical Description

Solid
Record name Carprofen
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Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L
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Mechanism of Action

The mechanism of action of carprofen, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. In an in vitro study using canine cell cultures, carprofen demonstrated selective inhibition of COX-2 versus COX-1.
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Product Name

Carprofen

CAS RN

53716-49-7
Record name Carprofen
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Melting Point

195-199, 197.5 °C
Record name Carprofen
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Record name Carprofen
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 247 g. of (6-chloro-2-carbazolyl)-methyl-malonic acid diethyl ester, 1.9 liters of glacial acetic acid and 1.9 liters of 6 N hydrochloric acid is heated under reflux overnight with stirring and the resulting black solution is cooled to room temperature. The solid formed is removed by filtration, washed with acetic acid/water (1:1) and water and then dried. The 192 g. of crude 6-chloro-α-methyl-carbazole-2-acetic acid obtained are dissolved in 1.2 liters of 1 N potassium hydroxide, the solution is extracted with four 300 ml. portions of diethyl ether and acidified by the addition of 100 ml. of concentrated hydrochloric acid while cooling in an ice-bath under nitrogen. The mixture is stirred for 15 minutes, the precipitated solid is removed by filtration, washed with water and dried. 167.7 G. of product are obtained. The last purification is carried out by crystallization from 4.7 liters of boiling 1,2-dichloroethane with 8.0 g. of active carbon. The solution is cooled overnight, the crystals are removed by filtration, washed with dichloroethane and dried. There are obtained 103.8 g. (57.3% of theory) of almost white 6-chloro-α-methyl-carbazole-2-acetic acid having a melting point of 198.5°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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